1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)
Description
1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI) is a chiral aliphatic diamine with the molecular formula C7H17N2 (derived from butanediamine with three methyl substituents). Its structure features a four-carbon backbone (butanediamine) with methyl groups at the N1, N1, and C3 positions, and an (R)-configuration at the second carbon (C2). The "9CI" designation indicates adherence to the 9th Collective Index nomenclature rules by CAS, which standardizes substituent numbering and prioritization .
Key properties include:
- Substituent effects: The N1,N1-dimethyl groups introduce steric hindrance, while the C3-methyl group modifies electronic and solubility properties.
- Applications: Likely used in coordination chemistry (as ligands) or organic synthesis due to its amine functionality.
Properties
IUPAC Name |
(2R)-1-N,1-N,3-trimethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQESYHKKBVDE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273678 | |
| Record name | (2R)-N1,N1,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486414-51-1 | |
| Record name | (2R)-N1,N1,3-Trimethyl-1,2-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486414-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N1,N1,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with trimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine .
Industrial Production Methods
Industrial production of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Structural Analogs in the Butanediamine Family
Key Observations :
- Substituent position (e.g., C3 vs. C2) significantly alters steric and electronic profiles.
- Phenyl groups (e.g., in 866105-02-4) enhance hydrophobicity but reduce catalytic versatility compared to methyl groups.
- Fluorinated analogs (e.g., 16063-24-4) exhibit distinct reactivity due to strong electron-withdrawing effects.
Ethylenediamine Derivatives with Variable Substituents
Key Observations :
- Alkyl chain length inversely correlates with solubility in polar solvents.
- Aromatic diamines (e.g., 183251-83-4) exhibit planar rigidity, contrasting with the flexibility of aliphatic diamines like the target compound.
Cyclohexanediamine Derivatives
Key Observations :
- Cyclic backbones restrict conformational flexibility, impacting ligand-metal coordination.
- Protecting groups (e.g., Boc) modify reactivity for use in stepwise syntheses.
Stereochemical Variants
Key Observations :
- Multiple stereocenters (e.g., 866105-00-2) increase enantiomeric complexity.
- Diphenyl substituents create steric environments distinct from methyl groups.
Biological Activity
1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI), also referred to by its CAS number 486414-51-1, is a chiral diamine characterized by the molecular formula C7H18N2. This compound features a butane backbone with two amine groups and three methyl groups. Its unique chiral configuration allows for distinct biological activities and applications across various scientific fields, including organic chemistry, medicinal chemistry, and industrial applications.
The biological activity of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound acts as a ligand that binds to specific sites on proteins, modulating their activity and influencing biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications.
Enzyme Interaction Studies
Research has demonstrated that 1,2-butanediamine can modulate enzyme activity. For instance, studies have shown its effect on specific metabolic pathways where it influences enzyme kinetics and substrate interactions. Such interactions are vital for elucidating its role in biochemical processes and potential therapeutic uses.
Case Study 1: Enzyme Modulation
In a study examining the effects of various diamines on enzyme activity, 1,2-butanediamine was found to enhance the activity of certain dehydrogenases involved in metabolic pathways. The enhancement was quantified using spectrophotometric methods to measure reaction rates before and after the introduction of the diamine.
Case Study 2: Therapeutic Potential
Another investigation focused on the potential use of 1,2-butanediamine in drug development. It was tested for its ability to act as an intermediate in synthesizing pharmaceutical compounds. The results indicated favorable outcomes in terms of yield and purity when used in specific reactions involving complex organic molecules.
Comparative Analysis with Similar Compounds
The biological activity of 1,2-butanediamine is distinct from other structurally similar compounds due to its specific chiral configuration. This uniqueness allows it to participate more effectively in asymmetric synthesis and chiral resolution processes compared to its enantiomers or other similar diamines.
| Compound Name | Chiral Configuration | Notable Biological Activity |
|---|---|---|
| 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) | (2R) | Modulates enzyme activity; potential drug intermediate |
| 1,2-Butanediamine, N1,N1,3-trimethyl-, (2S) | (2S) | Different enzymatic interactions |
| N,N'-Bis(3-aminopropyl)-1,4-butanediamine | Non-chiral | Polyamine with roles in cell growth |
Chemical Synthesis
In organic chemistry, 1,2-butanediamine serves as a chiral building block for synthesizing complex molecules. Its ability to form stable complexes with various reagents makes it valuable for producing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications. Its role as a pharmaceutical intermediate positions it favorably within drug development pipelines where chiral compounds are essential for efficacy and safety profiles.
Industrial Uses
In industrial settings, 1,2-butanediamine is utilized in producing polymers and resins. Its properties facilitate the creation of materials with desirable mechanical and chemical characteristics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R)-1,2-Butanediamine, N1,N1,3-trimethyl- with high enantiomeric purity?
- Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated ketone intermediates using chiral catalysts like Ru-BINAP complexes. For example, lists rare stereoisomers (e.g., (2R,3R)-2,3-Butanediamine) synthesized via similar chiral catalysis. Post-synthesis, chiral HPLC (e.g., using a Chiralpak AD-H column) should confirm enantiopurity (>99% ee) .
- Key Considerations : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) to minimize racemization.
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 25°C and 40°C. Analyze degradation products via LC-MS at intervals (0, 7, 14 days). notes that similar diamines require inert gas storage to prevent oxidation, suggesting pH-dependent degradation pathways .
- Data Analysis : Compare degradation rates using Arrhenius kinetics to predict shelf-life under standard lab conditions.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for stereoisomers of alkylated butanediamines?
- Methodology : Perform comparative bioassays (e.g., enzyme inhibition, cytotoxicity) on isolated (2R) and (2S) isomers. For instance, highlights antiproliferative effects of N1,N14-Diethylhomospermine, emphasizing stereochemistry-dependent activity. Use molecular docking to correlate stereochemical orientation with target binding .
- Contradiction Resolution : Validate assays with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
